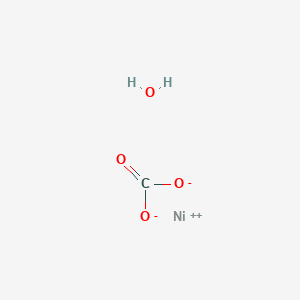

Nickel(II) carbonate hydrate

Description

Properties

IUPAC Name |

nickel(2+);carbonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQNIFVEJKLWAA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51944-07-1 | |

| Record name | nickel(II) carbonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

High-Precision Thermodynamic Profiling of Nickel Carbonate Hydroxide Hydrate

Technical Guide for Materials Scientists & Pharmaceutical Process Engineers

Executive Summary

Nickel Carbonate Hydroxide Hydrate (

This guide moves beyond basic stoichiometry to analyze the thermodynamic driving forces governing its precipitation, aqueous solubility, and thermal decomposition.

Structural & Chemical Identity

Unlike simple salts, basic nickel carbonates are non-stoichiometric compounds where the ratio of carbonate to hydroxide varies based on synthesis pH and

-

Nominal Formula:

(Idealized Zaratite) -

General Formula:

-

Structural Motif: The lattice consists of brucite-like layers of

separated by water molecules and hydrogen-bonded carbonate anions. This "turbostratic" layering is responsible for the compound's variable hydration and metastability.

Thermodynamic Distinction

Pure anhydrous Nickel Carbonate (

Thermodynamic Parameters

The stability of nickel carbonate hydroxide is best understood through its Solubility Product Constant (

Solubility Equilibria

The dissolution mechanism in aqueous media follows a dual dissociation pathway involving both hydroxide and carbonate release.

Dissociation Equation:

Thermodynamic Data (Standard State,

| Parameter | Value / Range | Source / Context |

| Derived from Gamsjäger et al. (NEA) for basic carbonates | ||

| Highly dependent on hydration ( | ||

| Estimated via calorimetric cycles | ||

| pH Stability Window | Predominance area in Pourbaix diagrams |

Critical Insight: The solubility of this phase is not static. It undergoes "aging" (Ostwald ripening) where amorphous precipitates crystallize over weeks, lowering the Gibbs energy and decreasing solubility (

becomes more negative).

Phase Stability (Pourbaix Analysis)

In the Potential-pH (Pourbaix) diagram:

-

Acidic Region (pH < 6): The solid dissolves to form aqueous

. -

Alkaline Region (pH > 12): The carbonate is displaced, leading to the formation of the more stable

(Theophrastite). -

The "Carbonate Trap": In pharmaceutical workups, attempting to precipitate Ni impurities at pH > 12 often fails if carbonate is present, as the basic carbonate may coprecipitate with the API or form colloidal suspensions that resist filtration.

Thermal Decomposition Kinetics

For battery precursor applications, the decomposition pathway is critical. The material does not decompose in a single step but follows a discrete mass-loss profile.

Decomposition Mechanism[2][3][4][5][6]

-

Dehydration (

): Loss of interstitial water ( -

Dehydroxylation & Decarbonation (

): Simultaneous loss of chemically bound -

Crystallization (

): Annealing of the resulting NiO (Bunsenite) into a cubic lattice.

Visualization: Thermal Decay Pathway

Figure 1: Thermal decomposition pathway showing distinct dehydration and decarbonation events.

Experimental Protocols (Self-Validating)

Protocol A: Controlled Synthesis via Urea Hydrolysis

Why this method? Direct mixing of

-

Preparation: Dissolve 0.1M

and 0.5M Urea in deionized water. -

Reaction: Heat to

in a sealed reactor (to retain -

Mechanism: Urea decomposes:

. -

Validation: Monitor pH. Precipitation begins only when pH rises > 6.5.

-

Termination: Stop when supernatant is clear (approx. 4-6 hours).

-

Washing: Wash with hot water to remove nitrates (check filtrate with diphenylamine sulfonate).

Protocol B: Thermodynamic Solubility Determination

Why this method? Standard solubility tests fail due to slow equilibration. This protocol uses the "Approach from Undersaturation" to ensure true thermodynamic equilibrium.

Figure 2: Self-validating solubility workflow requiring pH stabilization to confirm equilibrium.

Pharmaceutical Relevance: Impurity Profiling

In drug development, Nickel is a Class 2A impurity (ICH Q3D) with a Permitted Daily Exposure (PDE) of roughly 220 µ g/day (oral).

-

Risk Factor: Basic nickel carbonate is often used as a catalyst precursor (Raney Nickel activation). If the workup pH drifts into the 8-10 range, this species precipitates as a "ghost impurity"—insoluble enough to remain in the API, but soluble enough in gastric acid (pH 1.2) to spike bioavailable nickel levels.

-

Mitigation: Maintain workup pH < 4 (solubilizing to

for washing) or use chelating resins (EDTA/Glycine) that have a higher formation constant (

References

-

Gamsjäger, H., et al. (2005).[1] Chemical Thermodynamics of Nickel. OECD Nuclear Energy Agency (NEA), Elsevier.[1][2]

- The authoritative source for Ni thermodynamic d

-

IUPAC-NIST Solubility Data Series. (2020). Solubility of Nickel Carbonates.

- Provides experimental solubility limits across various ionic strengths.

- Rives, V. (2001). Layered Double Hydroxides: Present and Future. Nova Science Publishers.

-

ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities.

- Regulatory framework for Nickel limits in pharmaceuticals.

-

Hummel, W. (2005).[2][3] Solubility equilibria of nickel in cementitious systems. Waste Management.

- Discusses the high-pH behavior of nickel carbon

Sources

Technical Distinction: Nickel(II) Carbonate (CAS 3333-67-3) vs. Basic Nickel Carbonate (CAS 12607-70-4)

[1][2][3]

The Identity Crisis: Stoichiometry vs. Utility

In the field of inorganic synthesis and catalyst development, the term "Nickel Carbonate" is frequently—and dangerously—imprecise. It is often used as a catch-all for two chemically distinct entities that behave differently under thermal and chemical stress.

For a researcher designing a precursor for Raney Nickel or a Supported Nickel Catalyst , selecting the wrong CAS number can lead to inconsistent metal loading, unpredictable decomposition profiles, and failed scale-up.

-

CAS 3333-67-3 refers to the Stoichiometric Nickel(II) Carbonate (NiCO₃) . This is the "textbook" definition, possessing a calcite-like structure. It is thermodynamically unstable in aqueous solutions at ambient pressure, making it rare in industrial settings.

-

CAS 12607-70-4 refers to Basic Nickel Carbonate (Ni₃(CO₃)(OH)₄[1][2][3] · xH₂O) . This is the industrial workhorse . It is a non-stoichiometric lattice of nickel carbonate and nickel hydroxide, often hydrated. It is thermodynamically favored during precipitation and offers superior handling properties for catalyst manufacturing.

This guide dissects the physicochemical distinctions, synthesis pathways, and application logic for these two compounds.

Chemical & Physical Distinctions

The following table summarizes the critical parameters. Note the difference in Nickel content and solubility, which directly impacts mass balance calculations in synthesis.

| Feature | Stoichiometric Nickel Carbonate | Basic Nickel Carbonate |

| CAS Number | 3333-67-3 | 12607-70-4 |

| Formula | NiCO₃ | Ni₃(CO₃)(OH)₄[1][2][4] · 4H₂O (Typical) |

| IUPAC Name | Nickel(II) carbonate | [Carbonato(2-)]tetrahydroxytrinickel |

| Ni Content (wt%) | ~49.4% (Theoretical Anhydrous) | ~44% - 47% (Depending on hydration) |

| Crystal Structure | Rhombohedral (Calcite-type) | Amorphous or Layered (Hydrotalcite-like) |

| Solubility (H₂O) | Negligible (0.0093 g/L) | Insoluble (forms colloidal suspensions) |

| Acid Solubility | Rapid evolution of CO₂ | Slower dissolution; buffers pH |

| Thermal Stability | Decomposes ~250°C (Sharp step) | Multi-step: Dehydration (<200°C) → Oxide (>300°C) |

| Primary Use | Academic research, crystallography | Catalyst precursor, Electroplating, Pigments |

Synthesis & Causality: The pH-Pressure Axis

The formation of these two compounds is governed by a competitive equilibrium between the carbonate (

The Mechanism

Nickel(II) ions (

-

High CO₂ Pressure / Low pH: Suppresses hydrolysis. Forces the formation of the neutral

lattice. -

Ambient Pressure / Alkaline pH: Hydrolysis dominates. The

ions integrate into the lattice, stabilizing the structure as a basic carbonate.

Synthesis Decision Tree (Visualization)

The following diagram illustrates the experimental conditions required to target each specific CAS number.

Figure 1: Synthesis decision tree demonstrating how environmental conditions dictate the resulting nickel species.

Application Logic: Why Choose CAS 12607-70-4?

For drug development and industrial catalysis, Basic Nickel Carbonate (CAS 12607-70-4) is almost exclusively preferred. Here is the technical rationale:

Controlled Thermal Decomposition (Calcination)

When preparing supported nickel catalysts (e.g., Ni/Al₂O₃), the precursor must decompose to Nickel Oxide (NiO) predictably.

-

CAS 3333-67-3 decomposes sharply. This rapid release of CO₂ can shatter catalyst pores or cause sintering due to local exotherms.

-

CAS 12607-70-4 decomposes in stages. First, water of hydration is lost (endothermic), followed by the carbonate/hydroxide breakdown. This "gentle" decomposition preserves the surface area of the support.

pH Buffering in Electroplating

In nickel plating baths (Watts baths), the basic carbonate is used to adjust pH.

-

It reacts with excess acid (

) to form -

Because it contains hydroxide (

), it neutralizes acid more efficiently per mole of nickel than the stoichiometric carbonate, without introducing foreign anions.

Thermal Decomposition Pathway (Visualization)

Figure 2: Step-wise thermal decomposition profile of Basic Nickel Carbonate, crucial for catalyst activation.

Experimental Protocol: Synthesis of Basic Nickel Carbonate

Objective: Produce high-purity CAS 12607-70-4 for catalyst precursor use. Self-Validating Logic: The endpoint is defined by pH stabilization, ensuring complete precipitation without redissolution.

-

Preparation:

-

Dissolve 1.0 M Nickel(II) Sulfate (

) in deionized water. -

Prepare a 1.2 M Sodium Carbonate (

) solution.

-

-

Precipitation (The Critical Step):

-

Heat Ni solution to 60°C.

-

Slowly add

while stirring vigorously. -

Monitor pH: The pH will rise. Target a final pH of 8.5 - 9.0 .

-

Note: If pH > 10, Nickel Hydroxide (

) impurities increase. If pH < 7, yield drops due to soluble bicarbonates.

-

-

Aging:

-

Maintain 60°C and stirring for 2 hours. This "Ostwald ripening" improves filtration speed and crystal uniformity.

-

-

Washing:

-

Filter the green precipitate.

-

Wash with hot water until the filtrate is sulfate-free (test with

solution; no white precipitate means clean).

-

-

Drying:

-

Dry at 110°C. Do not exceed 150°C to prevent premature dehydration.

-

Safety & Toxicology

Both compounds pose similar risks due to the Nickel cation (

-

Carcinogenicity: Nickel compounds are Group 1 Carcinogens (IARC) via inhalation.

-

Sensitization: "Nickel Itch" (allergic contact dermatitis) is common.

-

Handling: Use local exhaust ventilation (LEV) when handling powders to prevent inhalation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18746, Nickel carbonate. Retrieved from [Link]

-

Wikipedia. Nickel(II) carbonate.[6] Retrieved from [Link][5][6][7][8]

-

ECHA (European Chemicals Agency). Registration Dossier - [carbonato(2-)]tetrahydroxytrinickel. Retrieved from [Link]

-

ResearchGate. Thermal behaviour of pure and binary basic nickel carbonate. Retrieved from [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Nickel carbonate hydroxide | CH4Ni3O7 | CID 13090915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NICKEL(II) CARBONATE BASIC HYDRATE | 12607-70-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 6. Nickel carbonate | NiCO3 | CID 18746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NICKEL(II) CARBONATE BASIC HYDRATE CAS 12607-70-4 - Buy NICKEL(II) CARBONATE BASIC HYDRATE, 12607-70-4, NiCO3·2Ni(OH)2. x H2O Product on Boss Chemical [bosschemical.com]

- 8. nickel(II) carbonate [chemister.ru]

Paramagnetic Characterization of Hydrated Nickel(II) Carbonate: A Technical Guide for Catalyst Qualification

This guide outlines the paramagnetic characterization of hydrated nickel(II) carbonate, specifically tailored for pharmaceutical scientists using this material as a catalyst precursor.

Executive Summary

Hydrated Nickel(II) Carbonate (typically Basic Nickel Carbonate,

This guide details the theoretical basis and experimental protocols for quantifying the paramagnetism of Ni(II) carbonate. By validating the effective magnetic moment (

Theoretical Framework: The Physics of Ni(II) Magnetism

To interpret magnetic data, one must understand the electronic origin of the signal. Nickel(II) in a hydrated carbonate lattice exists in an octahedral coordination geometry (

Electronic Configuration

-

Oxidation State:

( -

Crystal Field Splitting: In an octahedral field, the five

-orbitals split into a lower energy triplet ( -

Spin State: High-spin (paramagnetic).

-

Unpaired Electrons (

): 2 (Configuration:

Magnetic Moment Calculations

The theoretical "spin-only" magnetic moment (

Critical Insight for Researchers:

Experimental values for octahedral Ni(II) typically exceed 2.83 B.M., ranging from 2.9 to 3.4 B.M. This deviation is due to Spin-Orbit Coupling , where the ground state (

Material Characterization Profile

Commercially available "Nickel Carbonate" is rarely pure

| Property | Specification |

| Common Formula | |

| Appearance | Light green powder |

| Crystal System | Rhombohedral / Monoclinic (depending on hydration) |

| Magnetic Class | Paramagnetic (High-spin |

| Expected | 3.10 – 3.30 B.M. (at 300 K) |

Experimental Protocols

Protocol A: SQUID Magnetometry (Gold Standard)

Objective: Determine the precise molar magnetic susceptibility (

Step-by-Step Methodology

-

Sample Preparation:

-

Dry the powder at 80°C for 2 hours to remove surface moisture (do not exceed 150°C to avoid decomposition).

-

Weigh 20–30 mg of sample into a gelatin capsule or diamagnetic straw. Precision:

mg. -

Causality: Accurate mass is the largest source of error in susceptibility calculations.

-

-

Sequence Setup (MPMS/SQUID):

-

Centering: Perform a DC centering scan to locate the sample within the SQUID pickup coils.

-

Field: Apply a saturation field (e.g., 1000 Oe or 0.1 T) to ensure signal stability, but ensure it is within the linear region (check M vs H linearity at 300K).

-

Temperature Sweep: Measure Magnetic Moment (

) from 300 K down to 5 K.

-

-

Data Processing:

-

Calculate Mass Susceptibility (

): -

Calculate Molar Susceptibility (

): -

Diamagnetic Correction (Crucial): Subtract the diamagnetic contribution of the ligands (Pascal’s constants).

Note:

-

-

Self-Validating Check:

-

Plot

vs. Temperature ( -

Validation: The plot must be linear (Curie-Weiss Law) in the high-temperature region (>100 K).

-

Extract the Curie Constant (

) from the slope.

-

Protocol B: Gouy Balance (Routine Lab Check)

Objective: Rapid room-temperature assessment of bulk powder without cryogenic equipment.

-

Calibration:

-

Measure a standard (

or

-

-

Packing:

-

Pack the Ni(II) carbonate powder into the Gouy tube. Tap gently to ensure uniform density.

-

Causality: Air gaps result in lower apparent density and underestimated susceptibility.

-

-

Measurement:

-

Measure force change (

) at constant field ( -

Calculate

:

-

-

Calculation:

-

Convert to

using:

-

Data Visualization & Logic

Catalyst Precursor Workflow

The following diagram illustrates where magnetic characterization fits into the drug development lifecycle, ensuring the "Green Powder" yields active "Black Metal" catalyst.

Figure 1: Critical path for validating Nickel Carbonate quality via magnetic susceptibility before catalytic activation.

Electronic State Logic

Understanding the origin of the magnetic moment is essential for interpreting deviations.

Figure 2: Ligand Field splitting of Ni(II) d-orbitals resulting in high-spin paramagnetism.

Applications in Drug Development[3][7]

Catalyst Activity Prediction

The reduction of Ni(II) to Ni(0) is never 100% efficient. By measuring the magnetic susceptibility of the spent or activated catalyst and comparing it to the precursor baseline, researchers can estimate the Degree of Reduction .

-

Precursor (NiCO3): Paramagnetic (

). -

Active Catalyst (Ni Metal): Ferromagnetic (Saturation magnetization is high).

-

Protocol: A massive increase in magnetic response indicates successful formation of metallic nickel domains.

Impurity Profiling

In the synthesis of APIs (Active Pharmaceutical Ingredients), trace metal removal is mandatory (ICH Q3D guidelines).

-

If a "purified" API batch shows a residual paramagnetic signal that follows the Curie-Weiss behavior of Ni(II), it indicates leaching of unreduced Ni(II) species into the product, rather than metallic Ni particulate (which would be ferromagnetic). This distinction dictates the remediation strategy (chelation vs. filtration).

Safety & Handling

-

Toxicity: Nickel compounds are Class 1 Carcinogens (IARC).

-

Sensitization: Potent skin sensitizer ("Nickel Itch").

-

Containment: All powder handling (weighing for Gouy/SQUID) must occur within a HEPA-filtered fume hood or glovebox.

-

Disposal: Segregate as heavy metal waste.

References

-

Carl Roth. Nickel(II) carbonate, basic hydrate Safety Data Sheet. [Link]

-

LibreTexts Chemistry. Magnetic Susceptibility Measurements (Gouy Method). [Link]

-

PubChem. Nickel Carbonate Basic (Compound Summary). [Link]

-

Wikipedia. Magnetic Susceptibility (Experimental Methods). [Link]

Sources

The Zaratite Enigma and the Geochemistry of Nickel Carbonates

A Technical Guide to Natural Occurrence, Characterization, and Industrial Relevance

Executive Summary

For over a century, "zaratite" has served as a catch-all field term for emerald-green, secondary nickel carbonate crusts found on chromitites and serpentinites. Modern mineralogical analysis has effectively deconstructed this term, revealing that most "zaratite" specimens are not a single mineral species but variable mixtures of amorphous Ni-carbonate gels, reevesite , gaspeite , and other hydrated phases.

This guide provides a definitive technical breakdown of natural nickel carbonate systems. It distinguishes valid mineral species from the doubtful "zaratite" status, details the geochemical conditions required for their formation, and outlines a self-validating characterization protocol. Furthermore, it bridges the gap to pharmaceutical applications, where high-purity nickel carbonate precursors are critical for synthesizing hydrogenation catalysts used in drug development.

The Zaratite Problem: From Species to Mixture

Historically defined as

The "Gel" Theory and Current Status

Research indicates that zaratite is likely a poorly ordered, metastable hydrogel rather than a crystalline phase.

-

Crystallographic Ambiguity: X-ray diffraction (XRD) patterns of "zaratite" are often broad and diffuse, characteristic of amorphous materials. When sharp peaks appear, they typically belong to reevesite (

) or takovite . -

Variable Composition: Electron microprobe analyses show inconsistent Ni:C:H ratios, suggesting that "zaratite" is a variable mixture of amorphous nickel carbonate and hydromagnesite-group minerals.

Taxonomy of Valid Nickel Carbonate Minerals

To ensure technical accuracy, researchers must distinguish between the following valid nickel carbonate species. These minerals are classified by their hydration and hydroxide content.[1][2]

Table 1: Valid Natural Nickel Carbonate Species

| Mineral Name | Chemical Formula | Crystal System | Key Diagnostic Feature |

| Gaspéite | Trigonal | Anhydrous; forms solid solution with Magnesite. | |

| Hellyerite | Monoclinic | Pale blue color; forms in shear planes; dehydrates rapidly. | |

| Otwayite | Orthorhombic | Fibrous/rosette habit; basic nickel carbonate. | |

| Nullaginite | Monoclinic | Nodular/cross-fiber veinlets; related to Rosasite group. | |

| Widgiemoolthalite | Monoclinic | Ni-analogue of Hydromagnesite; silky luster.[3][4][5] |

Geochemical Genesis

Natural nickel carbonates do not form directly from magmatic processes. They are exclusively supergene minerals , formed through the low-temperature weathering of primary ultramafic rocks.

The Formation Pathway[6]

-

Primary Source: Ultramafic rocks (Dunite, Peridotite) containing Ni-sulfides (Pentlandite, Millerite, Heazlewoodite) or Ni-rich Olivine.

-

Serpentinization: Hydrothermal alteration converts Olivine to Serpentine, often concentrating Ni into discrete sulfide phases.

-

Oxidation & Carbonation: Meteoric waters rich in dissolved

oxidize the sulfides, releasing

Visualization: Geochemical Pathway

Caption: Genesis of secondary nickel carbonates from primary ultramafic sources via serpentinization and oxidation.

Characterization Protocol

Distinguishing between these phases requires a multi-faceted approach. A simple visual inspection is insufficient due to the overlapping "emerald green" habit of many Ni-minerals.

Self-Validating Analytical Workflow

This protocol ensures that "zaratite" is not misidentified as a valid crystalline species.

-

Step 1: Optical Screening (Polarized Light Microscopy)

-

Action: Examine grain mounts under crossed polars.

-

Differentiation:Gaspeite shows extreme birefringence (high order whites/pastels). Amorphous zaratite is isotropic (dark under crossed polars). Hellyerite is biaxial negative.[6]

-

-

Step 2: X-Ray Diffraction (XRD) - The Gold Standard [3]

-

Protocol: Grind sample to <10 microns. Scan 5-70°

. -

Validation:

-

Amorphous Hump: Broad background rise 20-30°

indicates amorphous zaratite/gel. -

Sharp Peaks: Match against PDF cards (e.g., Gaspeite PDF 12-771).

-

Note: If peaks for Reevesite (hydrotalcite group) appear, the sample is a mixture, not pure zaratite.

-

-

-

Step 3: Infrared Spectroscopy (FTIR)

-

Purpose: To confirm hydration state and carbonate environment.[1][7]

-

Diagnostic Bands:

-

O-H Stretch (3400-3600 cm⁻¹): Strong in Hellyerite/Zaratite; weak/absent in Gaspeite.

-

Carbonate (

~1400-1500 cm⁻¹): Split bands indicate lower symmetry (monoclinic minerals like Hellyerite/Nullaginite) vs. single broad bands in amorphous phases.

-

-

Visualization: Analytical Decision Tree

Caption: Decision tree for distinguishing amorphous zaratite from valid crystalline nickel carbonates.

Industrial & Pharmaceutical Relevance

While the mineralogy is complex, the chemical utility of nickel carbonates is significant in drug development. High-purity Basic Nickel Carbonate (NiBC) is a critical precursor.

Catalyst Precursors in Drug Synthesis

Nickel carbonates are the primary source for manufacturing Raney Nickel and supported Nickel catalysts used in:

-

Hydrogenation: Reducing alkenes, alkynes, and nitro groups in Active Pharmaceutical Ingredients (APIs).

-

Cross-Coupling Reactions: Emerging Ni-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings are replacing expensive Palladium catalysts in large-scale synthesis.

-

Precursor Quality: The stoichiometry of the precursor (Ni/CO3 ratio) affects the specific surface area and activity of the final catalyst. Understanding the natural "zaratite-like" aging process of synthetic precipitates is crucial for maintaining batch consistency.

References

-

Garcia-Guinea, J., et al. (2013). The non-mineral status of zaratite.

-

Nickel, E.H. (1973). An International Mineralogical Association (IMA) status report on Zaratite.

-

Thornber, M.R. (1975). Supergene alteration of sulphides, II. A chemical study of the Kambalda nickel deposits.

-

Frost, R.L., et al. (2008). Infrared and Raman spectroscopic characterization of the basic nickel carbonate mineral otwayite.

-

Mindat.org . Gaspeite Mineral Data.

-

Webmineral.com . Hellyerite Mineral Data.

Sources

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. ins-europa.org [ins-europa.org]

- 3. minsocam.org [minsocam.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. sciences.ucf.edu [sciences.ucf.edu]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Nickel Carbonate Hydrate

Abstract

The thermal decomposition of nickel carbonate hydrate is a critical process in materials science, pivotal for the synthesis of nickel oxide (NiO), a material with extensive applications in catalysis, battery technology, and electronics.[1][2][3] This guide provides a comprehensive exploration of the multi-step thermal decomposition mechanism of basic nickel carbonate hydrate, the most common commercial form.[4] We will delve into the distinct stages of dehydration, dehydroxylation, and decarbonylation, underpinned by field-proven experimental methodologies. This document is designed for researchers, scientists, and professionals in materials and drug development, offering not just procedural steps but the causal reasoning behind experimental design and data interpretation, ensuring a robust and validated understanding of the process.

The Precursor: Understanding Basic Nickel Carbonate Hydrate

Commercially available nickel carbonate is not the simple anhydrous NiCO₃, but rather a basic nickel carbonate hydrate.[4] Its stoichiometry is generally represented as NiCO₃·2Ni(OH)₂·4H₂O or similar variations like Ni₂(OH)₂CO₃·H₂O.[5][6] This composition is crucial as it dictates a more complex decomposition pathway than a simple carbonate breakdown. The process involves the sequential removal of different molecular species—hydrated water, hydroxyl groups, and carbonate groups—each occurring in distinct, albeit sometimes overlapping, temperature ranges.

The decomposition is fundamentally an endothermic process where the compound breaks down into simpler substances upon heating.[7][8] The ultimate solid product of this thermal treatment in an air or inert atmosphere is nickel oxide (NiO).[5][9]

The Multi-Step Decomposition Pathway

The thermal degradation of basic nickel carbonate hydrate (NiCO₃·2Ni(OH)₂·4H₂O) is not a single-event process. It proceeds through a sequence of distinct stages, which can be effectively monitored using techniques like Thermogravimetric Analysis (TGA).[10][11]

Stage 1: Dehydration

The initial stage of decomposition involves the loss of loosely bound water of crystallization. This process typically begins at relatively low temperatures. TGA-MS analysis shows this stage is marked by a significant release of H₂O, often with a peak around 125°C.[10]

-

Reaction: NiCO₃·2Ni(OH)₂·4H₂O(s) → NiCO₃·2Ni(OH)₂(s) + 4H₂O(g)

This step corresponds to the first significant weight loss observed in a TGA thermogram. The resulting material is an anhydrous basic nickel carbonate intermediate.

Stage 2: Simultaneous Dehydroxylation and Decarbonylation

Following the removal of crystal water, the anhydrous intermediate undergoes a more profound structural collapse at higher temperatures. This stage is characterized by the breakdown of the hydroxide and carbonate components. It involves two simultaneous processes:

-

Dehydroxylation: The decomposition of the nickel hydroxide component.

-

Reaction: 2Ni(OH)₂(s) → 2NiO(s) + 2H₂O(g)

-

-

Decarbonylation: The decomposition of the nickel carbonate component.

-

Reaction: NiCO₃(s) → NiO(s) + CO₂(g)

-

TGA-MS data confirms this combined breakdown, showing the evolution of both H₂O and CO₂. The onset for CO₂ evolution is observed around 250°C, with a second distinct peak for H₂O release appearing around 300°C.[10] The entire decomposition process is generally complete by 525°C, yielding the final solid product, nickel oxide (NiO).[10]

The overall decomposition can be summarized by the following reaction:

-

Overall Reaction: NiCO₃·2Ni(OH)₂·4H₂O(s) → 3NiO(s) + CO₂(g) + 6H₂O(g)

The following diagram illustrates the sequential nature of this decomposition pathway.

Caption: Thermal decomposition pathway of basic nickel carbonate hydrate.

Key Factors Influencing Decomposition

The precise temperatures and kinetics of the decomposition are not fixed; they are highly sensitive to experimental conditions. Understanding these variables is key to controlling the properties of the final NiO product.

-

Heating Rate: A slower heating rate provides more time for the evolved gases to escape, leading to better-defined transition steps in TGA curves and potentially a more crystalline final product. Faster heating rates can cause the decomposition stages to overlap.

-

Atmosphere: The composition of the surrounding atmosphere plays a significant role. Studies have shown that increased pressure of CO₂ or nitrogen can elevate the decomposition temperature.[5] Performing the decomposition in an inert atmosphere (like N₂ or Ar) prevents any potential side reactions, such as oxidation of intermediates, ensuring the formation of pure NiO.[12]

-

Precursor Properties: The crystallinity and particle size of the initial basic nickel carbonate hydrate can affect the decomposition kinetics.[5] Materials with higher crystallinity and more uniform particle size distribution tend to exhibit more predictable and sharper decomposition profiles.

Experimental Characterization: A Validated Workflow

A multi-technique approach is essential for a complete and trustworthy characterization of the decomposition mechanism. Each technique provides a unique piece of the puzzle, and their combined data creates a self-validating system.

| Analytical Technique | Primary Rationale & Contribution |

| Thermogravimetric Analysis (TGA) | Quantifies the mass loss of the sample as a function of temperature, allowing for the identification of distinct decomposition stages and their temperature ranges.[12] |

| Mass Spectrometry (MS) | Coupled with TGA (TGA-MS), it identifies the exact chemical nature of the gaseous species (e.g., H₂O, CO₂) evolved during each mass loss event.[10] |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated, identifying whether decomposition stages are endothermic (heat-absorbing) or exothermic.[11] |

| X-ray Diffraction (XRD) | Identifies the crystalline phases of the material at various temperatures, confirming the initial reactant structure, any intermediates, and the final NiO phase.[5][13] |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology, particle size, and texture of the solid material before, during, and after decomposition, revealing structural changes.[5][14] |

The following diagram outlines a logical experimental workflow for a comprehensive investigation.

Caption: Integrated workflow for characterizing thermal decomposition.

Detailed Experimental Protocols

-

Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards. Calibrate the MS for the expected m/z values (e.g., 18 for H₂O, 44 for CO₂).

-

Sample Preparation: Place 5-10 mg of the basic nickel carbonate hydrate powder into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge the system with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a controlled heating rate of 10°C/min.

-

Continuously monitor the sample mass (TGA) and the evolved gases via the heated transfer line to the MS.

-

-

Data Analysis: Plot the percentage mass loss and its derivative (DTG) against temperature. Correlate the mass loss steps with the ion current signals from the MS for H₂O and CO₂.

-

Sample Preparation: Load the basic nickel carbonate hydrate powder onto a high-temperature stage within the XRD chamber.

-

Initial Scan: Perform an initial XRD scan at room temperature to identify the starting crystalline phase. A typical scan would be over a 2θ range of 10-80° with a step size of 0.02°.

-

Temperature Program:

-

Heat the sample to a series of target temperatures corresponding to the stages identified by TGA (e.g., 200°C for post-dehydration, 400°C during decarbonylation, 600°C for the final product).

-

At each target temperature, hold isothermally for a short period (e.g., 10 minutes) to allow for thermal equilibrium before collecting the XRD pattern.

-

-

Data Analysis: Analyze the resulting diffractograms to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to reference databases (e.g., JCPDS). This will track the transition from the hydrated precursor to the final NiO structure.

Kinetic Analysis

To quantify the decomposition process, kinetic analysis of the TGA data is performed. This involves fitting the experimental data to various solid-state reaction models.[15][16] The Coats-Redfern method is a common integral model-fitting approach used for this purpose.[13]

The analysis can determine key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). For the second, main decomposition stage of basic nickel carbonate, an activation energy of approximately 164 kJ/mol has been reported.[11] These parameters provide insight into the energy barrier of the reaction and can be used to predict the reaction rate under different temperature conditions, which is invaluable for process scale-up and optimization.

Conclusion

The thermal decomposition of basic nickel carbonate hydrate is a well-defined, multi-step process involving sequential dehydration, dehydroxylation, and decarbonylation to yield nickel oxide. A thorough understanding of this mechanism is contingent upon a systematic experimental approach that integrates thermal analysis (TGA-MS, DSC) with structural characterization (XRD, SEM). By carefully controlling experimental parameters such as heating rate and atmosphere, researchers can tailor the properties of the resulting NiO nanoparticles for specific high-value applications. The protocols and causal explanations provided in this guide offer a robust framework for achieving reproducible and reliable results in the synthesis and characterization of these important materials.

References

-

Studies on the Thermal Decomposition of Pure and Mixed Hydroxides of Iron(III)—Nickel(II). (n.d.). SpringerLink. Retrieved February 8, 2024, from [Link]

-

El-Shobaky, G. A., & Ghozza, A. A. (2004). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. ResearchGate. Retrieved February 8, 2024, from [Link]

-

De Jesus, J. C., et al. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. Journal of Molecular Catalysis A: Chemical. Retrieved February 8, 2024, from [Link]

-

Clark, J. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Retrieved February 8, 2024, from [Link]

-

Thermal decomposition of metal carbonates | Class experiment. (n.d.). RSC Education. Retrieved February 8, 2024, from [Link]

-

Structure Transformations in Nickel Oxalate Dihydrate NiC2O4·2H2O and Nickel Formate Dihydrate Ni(HCO2)2·2H2O during Thermal Decomposition. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Pritzl, D., et al. (2018). TGA-MS analysis of several transition metal based reference compounds. ResearchGate. Retrieved February 8, 2024, from [Link]

-

Thermal decomposition of nickel nitrate hexahydrate, Ni(NO3)2·6H2O, in comparison to Co(NO3)2·6H2O and Ca(NO3)2·4H2O. (2000). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Thermal behaviour of pure and binary basic nickel carbonate and ammonium molybdate systems. (2011). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Tomaszewicz, E., & Kotfica, M. (2004). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. ResearchGate. Retrieved February 8, 2024, from [Link]

-

Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. (2022). Journal of Materials Chemistry C. Retrieved February 8, 2024, from [Link]

-

Nickel carbonate hydroxide. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

Galwey, A. K., & Brown, M. E. (1991). Isothermal and rising temperature kinetic studies of doped nonstoichiometric basic nickel carbonate. Journal of Thermal Analysis. Retrieved February 8, 2024, from [Link]

-

Synthesis and characterization of nickel oxide nanoparticles using carbonate precursor. (2014). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Simple experiment for modeling the reaction interface in solids decomposition. (2022). Research, Society and Development. Retrieved February 8, 2024, from [Link]

-

Galwey, A. K. (1996). Mechanisms of selected solid state decompositions: Aspects of the interpretation and theoretical explanation of experimental observations. Pure and Applied Chemistry. Retrieved February 8, 2024, from [Link]

- Method for producing nickel carbonate or nickel oxide. (1994). Google Patents.

-

Aleksandrova, O. (n.d.). Preparation and thermal decomposition of basic nickel carbonates. ResearchGate. Retrieved February 8, 2024, from [Link]

-

SYNTHESIS OF NICKEL OXIDE NANOPARTICLES. (n.d.). CIBTech. Retrieved February 8, 2024, from [Link]

-

Experimental procedure in solid State reaction. (2021). YouTube. Retrieved February 8, 2024, from [Link]

-

SYNTHESIS AND APPLICATION OF NICKEL OXIDE. (n.d.). TRUNNANO. Retrieved February 8, 2024, from [Link]

-

Galwey, A. K. (2006). Theory of solid-state thermal decomposition reactions. ResearchGate. Retrieved February 8, 2024, from [Link]

-

Nanoscale Nickel Oxide: Synthesis, Characterization, and Impact on Antibacterial Activity Against Representative Microorganisms. (2023). MDPI. Retrieved February 8, 2024, from [Link]

-

11.5: Decomposition Reactions. (2022). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cibtech.org [cibtech.org]

- 3. nanotrun.com [nanotrun.com]

- 4. Nickel carbonate hydroxide | CH4Ni3O7 | CID 13090915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to Hydrothermal Synthesis of Nickel Carbonate Hydrate Nanoparticles

Introduction: The Significance of Controlled Nanomaterial Synthesis

Nickel carbonate (NiCO₃) and its hydrated forms are versatile inorganic compounds with significant applications as precursors for catalysts, pigments in ceramics, and as active materials in energy storage devices like batteries and supercapacitors.[1][2] The performance of these materials is intrinsically linked to their physical and chemical properties, such as particle size, morphology, crystallinity, and surface area. Consequently, the ability to precisely control these parameters during synthesis is of paramount importance.

Hydrothermal synthesis has emerged as a powerful and highly controllable method for producing well-defined nanomaterials.[3] This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water, conducted within a sealed pressure vessel, commonly known as an autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and promote the nucleation and growth of crystalline nanoparticles with uniform size and morphology. This guide provides an in-depth exploration of the hydrothermal synthesis of nickel carbonate hydrate nanoparticles, detailing the underlying mechanisms, critical process parameters, and step-by-step experimental protocols for researchers in materials science and drug development.

Mechanism: The Chemistry Inside the Autoclave

The hydrothermal synthesis of nickel carbonate hydrate is a precipitation reaction where the controlled, slow release of carbonate ions (CO₃²⁻) is key to forming uniform nanoparticles. A common and effective strategy involves the thermal decomposition of urea (CO(NH₂)₂) or the dissociation of ammonium bicarbonate (NH₄HCO₃).

-

Precursor Dissolution : A soluble nickel salt, such as nickel nitrate (Ni(NO₃)₂) or nickel chloride (NiCl₂), is dissolved in deionized water, providing a source of Ni²⁺ ions.

-

Carbonate Source Decomposition : Urea, when heated under hydrothermal conditions, hydrolyzes to produce ammonia (NH₃) and carbon dioxide (CO₂). The CO₂ then reacts with water to form carbonic acid (H₂CO₃), which subsequently dissociates to provide carbonate ions. The ammonia simultaneously increases the pH of the solution, promoting the precipitation of nickel carbonate.

-

CO(NH₂)₂ + H₂O → 2NH₃ + CO₂

-

CO₂ + H₂O ⇌ H₂CO₃

-

H₂CO₃ + 2NH₃ ⇌ (NH₄)₂CO₃ ⇌ 2NH₄⁺ + CO₃²⁻

-

-

Nucleation and Growth : As the concentration of Ni²⁺ and CO₃²⁻ ions reaches supersaturation, nucleation begins. The controlled release of carbonate ions ensures that nucleation is slow and uniform, which is critical for producing monodisperse nanoparticles. Following nucleation, the particles grow via a dissolution-recrystallization process, where smaller, less stable particles dissolve and redeposit onto larger, more stable crystals, leading to a narrowing of the particle size distribution over time.[4]

-

Final Product Formation : The final precipitate is a hydrated form of nickel carbonate, often with a complex structure that can include hydroxide ions, represented as [Ni(OH)₂₋ₓ(CO₃)₀.₅ₓ·yH₂O].[5]

Caption: Mechanism of urea-based hydrothermal synthesis.

Critical Parameters Influencing Nanoparticle Properties

The success of hydrothermal synthesis hinges on the precise control of several experimental parameters. Understanding their influence is crucial for tailoring the properties of the resulting nickel carbonate hydrate nanoparticles.

| Parameter | Influence on Nanoparticle Properties | Rationale & Expert Insights |

| Temperature | Primarily affects particle size, crystallinity, and reaction rate. | Higher temperatures (e.g., 180-250°C) increase the rate of urea hydrolysis and enhance atomic diffusion, leading to larger, more crystalline particles.[6][7] Lower temperatures can result in smaller, potentially more amorphous nanoparticles but require longer reaction times. |

| Reaction Time | Affects the completeness of the reaction, particle size, and morphology. | Sufficient time (e.g., 4-12 hours) is necessary for the full decomposition of the carbonate source and for the crystal growth phase to reach equilibrium.[8] Prolonged reaction times can sometimes lead to particle agglomeration or changes in morphology.[9] |

| Precursor Type & Concentration | Influences particle size, purity, and morphology. | The choice of nickel salt (nitrate, chloride, sulfate) can impact the final morphology due to the varying coordinating effects of the anions.[10][11] Higher precursor concentrations generally lead to a higher nucleation rate, which can result in smaller nanoparticles, but may also increase the risk of agglomeration.[12] |

| Carbonate Source | Determines the rate of precipitation. | Urea provides a slow, controlled release of carbonate ions through thermal decomposition, which is ideal for forming uniform nanoparticles.[8] Ammonium bicarbonate provides a more direct source of carbonate ions, potentially leading to faster precipitation.[7] |

| Additives (Surfactants) | Controls particle size and prevents agglomeration. | Surfactants or capping agents can be added to the reaction mixture to adsorb onto the surface of the growing nanoparticles.[8] This steric hindrance prevents particles from aggregating and can limit their final size. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of nickel carbonate hydrate nanoparticles. Safety Note: These procedures involve high temperatures and pressures. Always use a properly sealed and maintained stainless-steel autoclave with a Teflon liner. Nickel salts are toxic and potential carcinogens; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Urea-Based Hydrothermal Synthesis

This protocol is adapted from methodologies that utilize urea as a slow-releasing precipitating agent to achieve high crystallinity and uniformity.[8]

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized (DI) water

-

Ethanol

-

100 mL Teflon-lined stainless-steel autoclave

Procedure:

-

Solution Preparation: Prepare a 1.8 M aqueous solution of nickel nitrate by dissolving the appropriate amount in DI water. In a separate beaker, prepare a solution with 4.5 grams of urea in a small amount of DI water.

-

Mixing: In the Teflon liner of the autoclave, add 25 mL of the 1.8 M nickel nitrate solution. While stirring, add the urea solution to the Teflon liner.

-

Hydrothermal Reaction:

-

Seal the Teflon liner and place it inside the stainless-steel autoclave. Tighten the autoclave securely.

-

Place the autoclave in a preheated oven or furnace at 220°C.

-

Maintain the temperature for 8 hours to allow the reaction to complete.

-

-

Cooling and Recovery:

-

Turn off the oven and allow the autoclave to cool down to room temperature naturally (or with a controlled slow cooling rate of ~1°C/min). Do not attempt to open the autoclave while it is hot or under pressure.

-

Once cooled, carefully open the autoclave and retrieve the Teflon liner.

-

A pale green precipitate should be visible.

-

-

Washing:

-

Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Discard the supernatant. Resuspend the solid product in DI water and centrifuge again. Repeat this washing step 3-4 times until the supernatant is neutral (pH ≈ 7).

-

Perform a final wash with ethanol to aid in drying.

-

-

Drying: Dry the final product in an oven at 100°C for at least 2 hours to obtain the anhydrous nickel carbonate powder.[8]

Caption: Workflow for Urea-Based Hydrothermal Synthesis.

Protocol 2: Ammonium Bicarbonate-Based Synthesis

This method uses ammonium bicarbonate as a direct carbonate source, often at slightly lower temperatures.[7][13]

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or another nickel salt

-

Ammonium bicarbonate (NH₄HCO₃)

-

Deionized (DI) water

-

Ethanol

-

100 mL Teflon-lined stainless-steel autoclave

Procedure:

-

Solution Preparation: Prepare an aqueous solution of the nickel salt (e.g., 0.1 M NiSO₄). In a separate beaker, prepare an aqueous solution of ammonium bicarbonate with a molar ratio of NH₄HCO₃ to Ni²⁺ of approximately 2:1.

-

Mixing: Add the nickel salt solution to the Teflon liner of the autoclave. While stirring, slowly add the ammonium bicarbonate solution. A precipitate may form immediately.

-

Hydrothermal Reaction:

-

Seal the autoclave and place it in an oven.

-

Heat to 230°C and maintain this temperature for 4 hours.[7]

-

-

Cooling and Recovery:

-

Allow the autoclave to cool completely to room temperature.

-

Open the vessel and retrieve the product.

-

-

Washing:

-

Filter or centrifuge the product to separate it from the solution.

-

Wash the precipitate repeatedly with DI water to remove any unreacted salts or byproducts.

-

Follow with a final wash using ethanol.

-

-

Drying: Dry the washed product in an oven at a moderate temperature (e.g., 80-100°C) overnight.

Validation and Characterization

To confirm the successful synthesis of nickel carbonate hydrate nanoparticles and to understand their properties, several characterization techniques are essential.

| Technique | Information Obtained | Expected Results |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. | Images should reveal the shape of the nanoparticles (e.g., spherical, caterpillar-like) and allow for measurement of their dimensions.[1][14] |

| X-Ray Diffraction (XRD) | Crystalline structure and phase purity. | The diffraction pattern should match the standard pattern for nickel carbonate or its hydrated forms, confirming the chemical identity and crystallinity of the product.[15] |

| Thermogravimetric Analysis (TGA) | Thermal stability and water content. | A TGA curve will show mass loss at specific temperatures, corresponding to the removal of adsorbed and crystalline water, followed by the decomposition of nickel carbonate to nickel oxide.[5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonding and functional groups. | The FTIR spectrum should show characteristic absorption bands for carbonate ions (C-O stretching and bending) and water molecules (O-H stretching), confirming the composition. |

References

- The hydrothermal synthesis method of Carbon Dioxide nickel - Google P

-

Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures - MDPI. (URL: [Link])

-

Hydrothermal synthesis of metal nanoparticles@hydrogels and statistical evaluation of reaction conditions' effects on nanoparticle morphologies - Nanoscale (RSC Publishing). (URL: [Link])

-

Influence of Ni Precursors on the Structure, Performance, and Carbon Deposition of Ni-Al2O3 Catalysts for CO Methanation | ACS Omega - ACS Publications. (URL: [Link])

-

Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application - Dalton Transactions (RSC Publishing). (URL: [Link])

-

The Effect of the Hydrothermal Time and Temperature in the Synthesis to the Properties of Nitrogen-doped TiO2 - ResearchGate. (URL: [Link])

- Nickel carbonate preparation method - Google P

-

MORPHOLOGY AND THERMAL STUDIES OF NICKEL CARBONATE NANOPARTICLES - ResearchGate. (URL: [Link])

-

Controllable Hydrothermal Conversion from Ni-Co-Mn Carbonate Nanoparticles to Microspheres - MDPI. (URL: [Link])

-

Effect of Hydrothermal Method Temperature on the Spherical Flowerlike Nanostructures NiCo(OH)4-NiO - MDPI. (URL: [Link])

-

Effects of Hydrothermal Reaction Time on the Structure and Optical Properties of ZnO/Graphene Oxide Nanocomposites - MDPI. (URL: [Link])

-

Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC - NIH. (URL: [Link])

-

Nickel nanoparticles catalyse reversible hydration of carbon dioxide for mineralization carbon capture and storage - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

Synthesis and characterization of nickel oxide nanoparticles using carbonate precursor | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Applications of Nickel Nanoparticles (NiNPs)- Comprehensive Review. (URL: [Link])

-

Synthesis and Characterization of Nickel Nanoparticles - International Journal of Trend in Research and Development. (URL: [Link])

-

Synthesis of nickel nanothorn particles by the hydrothermal method - ResearchGate. (URL: [Link])

-

Nickel (Ni) Nanoparticles - Properties, Applications - AZoNano. (URL: [Link])

-

The Effect of the Morphology Optimization of Precursor with Different Nickel Content on the Performance of Lithium-Ion Battery Cathode Materials - Annex Publishers. (URL: [Link])

-

Comparative study of the morphology and surface properties of nickel oxide prepared from different precursors | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. azonano.com [azonano.com]

- 3. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105502523A - Nickel carbonate preparation method - Google Patents [patents.google.com]

- 8. CN106745341A - The hydrothermal synthesis method of Carbon Dioxide nickel - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydrothermal synthesis of metal nanoparticles@hydrogels and statistical evaluation of reaction conditions’ effects on nanoparticle morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. ijtrd.com [ijtrd.com]

Application Notes and Protocols: Utilizing Nickel Carbonate Hydrate as a Precursor for High-Performance Nickel Oxide Catalysts

Introduction: The Strategic Advantage of Nickel Carbonate Hydrate in NiO Catalyst Synthesis

Nickel oxide (NiO), a p-type semiconductor, is a versatile and cost-effective catalyst employed in a myriad of chemical transformations, including oxidation reactions, hydrogenation, and energy storage applications.[1][2] The performance of a NiO catalyst is intrinsically linked to its physicochemical properties, such as crystallite size, surface area, and morphology. These characteristics are, in turn, heavily influenced by the choice of the precursor material and the synthesis methodology. While various nickel salts, including nitrates, acetates, and chlorides, are commonly used, nickel carbonate hydrate presents distinct advantages as a precursor for NiO catalysts.

The use of basic nickel carbonate as a precursor is often favored as the resulting nickel oxide frequently exhibits enhanced suitability for catalytic applications. The thermal decomposition of nickel carbonate hydrate is a straightforward method that can yield NiO nanoparticles with desirable characteristics, such as small particle size, minimal agglomeration, and a uniform crystal structure, all of which are crucial for achieving high catalytic activity.[3] Furthermore, the decomposition process releases only water and carbon dioxide, leading to a high-purity nickel oxide product with fewer residual anions (e.g., nitrates or chlorides) that can act as catalyst poisons. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of nickel oxide catalysts derived from a nickel carbonate hydrate precursor.

Synthesis of Nickel Carbonate Hydrate Precursor: A Step-by-Step Protocol

The initial and critical step is the synthesis of the nickel carbonate hydrate precursor. This protocol details a precipitation method to obtain a fine, uniform precursor powder.

Materials and Equipment:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

-

Mortar and pestle

Protocol for Nickel Carbonate Hydrate Precipitation:

-

Prepare the Reactant Solutions:

-

Prepare a 1 M solution of nickel(II) nitrate hexahydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 1 M solution of ammonium carbonate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Place a beaker containing the nickel(II) nitrate solution on a magnetic stirrer.

-

Slowly add the ammonium carbonate solution dropwise to the nickel nitrate solution while stirring vigorously at room temperature. A pale green precipitate of nickel carbonate hydrate will form immediately.[4]

-

Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion and to homogenize the particle size.

-

-

Washing and Filtration:

-

Filter the precipitate using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts. Continue washing until the filtrate is neutral (pH ~7).

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying and Grinding:

-

Dry the washed precipitate in a drying oven at 80-100°C for 12-24 hours, or until a constant weight is achieved.

-

The dried product is a light green powder of nickel carbonate hydrate.

-

Gently grind the dried precursor using a mortar and pestle to obtain a fine, homogeneous powder.

-

Characterization of the Synthesized Nickel Oxide Catalyst

A thorough characterization of the synthesized NiO is essential to understand its properties and correlate them with its catalytic performance.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Confirms the crystalline phase of NiO (typically face-centered cubic). Allows for the calculation of the average crystallite size using the Scherrer equation. |

| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, particle shape, and degree of agglomeration of the NiO powder. |

| Transmission Electron Microscopy (TEM) | Offers higher resolution imaging of the particle size, shape, and lattice fringes, confirming the crystalline nature of the nanoparticles. |

| Brunauer-Emmett-Teller (BET) Analysis | Determines the specific surface area, pore volume, and pore size distribution of the catalyst, which are critical parameters for heterogeneous catalysis. [5] |

| Thermogravimetric and Differential Thermal Analysis (TGA-DTA) | Used to study the thermal decomposition profile of the nickel carbonate hydrate precursor, identifying the temperatures of dehydration and decomposition. [6] |

Influence of Calcination Temperature on NiO Properties:

The calcination temperature has a profound effect on the final properties of the NiO catalyst. Generally, as the calcination temperature increases, the crystallite size of the NiO nanoparticles also increases, while the specific surface area tends to decrease. [7][8]This is due to the sintering of smaller particles at higher temperatures. Therefore, optimizing the calcination temperature is crucial for obtaining a catalyst with a high surface area and small crystallite size, which are often desirable for high catalytic activity. [9][10]

Application Protocol: Catalytic Oxidation of Carbon Monoxide (CO)

The synthesized NiO catalyst can be evaluated for its catalytic activity in various reactions. Here, we provide a detailed protocol for the catalytic oxidation of carbon monoxide, a model reaction for testing the performance of oxidation catalysts. [11][12][13]

Materials and Equipment:

-

Synthesized NiO catalyst

-

Fixed-bed reactor system with a quartz tube

-

Mass flow controllers for CO, O₂, and an inert gas (e.g., N₂ or He)

-

Temperature controller and furnace

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for analyzing the effluent gas composition.

Protocol for Catalytic CO Oxidation:

-

Catalyst Loading:

-

Load a specific amount of the NiO catalyst (e.g., 100 mg) into the quartz tube reactor, supported by quartz wool plugs.

-

-

Pre-treatment:

-

Heat the catalyst to a specific temperature (e.g., 300°C) in a flow of inert gas for a set period (e.g., 1 hour) to remove any adsorbed impurities. [14]

-

-

Catalytic Activity Measurement:

-

Cool the reactor to the desired starting reaction temperature (e.g., 100°C).

-

Introduce the reactant gas mixture with a defined composition (e.g., 1% CO, 20% O₂, and the balance N₂) at a specific total flow rate.

-

After the system stabilizes, analyze the composition of the effluent gas using the GC.

-

Increase the reaction temperature in a stepwise manner, allowing the system to stabilize at each temperature before analyzing the effluent gas.

-

Calculate the CO conversion at each temperature using the following formula:

CO Conversion (%) = [ ( [CO]in - [CO]out ) / [CO]in ] * 100

-

-

Data Analysis:

-

Plot the CO conversion as a function of temperature to obtain the catalytic activity curve.

-

The temperature at which 50% (T₅₀) and 100% (T₁₀₀) CO conversion is achieved are common metrics for comparing the activity of different catalysts. [5]

-

Conclusion

This application note has detailed a comprehensive and reproducible protocol for the synthesis of high-performance nickel oxide catalysts using nickel carbonate hydrate as a precursor. The advantages of this precursor, including the potential for high purity and desirable nanoparticle characteristics, have been highlighted. By carefully controlling the synthesis of the precursor and the subsequent calcination conditions, researchers can tailor the physicochemical properties of the NiO catalyst to suit specific applications. The provided protocol for catalytic CO oxidation serves as a robust framework for evaluating the performance of the synthesized catalysts. This guide aims to empower researchers in catalysis and materials science to effectively utilize nickel carbonate hydrate as a strategic precursor for the development of advanced nickel oxide catalysts.

References

- Synthesis and catalysis properties of NiO flower-like spheres and nanosheets: Water-induced phase transformation of nickel hydroxides. (2011).

- Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures. (2023).

- Impact of calcination temperature on optimized NiO anode synthesis for batteries. (2024). Materials Chemistry and Physics, 323, 129681.

- A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. (2022).

- Modification of calcination temperature of NiO/C nanocomposite electrode materials for supercapacitor application. (2021). Journal of Materials Science: Materials in Electronics, 32, 24363–24374.

- Nickel oxide nanoparticles catalyst for enhancing green hydrogen production: effect of preparation conditions. (2025). Scientific Reports, 15(1), 12345.

- Preparation of NiO nanoparticles from Ni(OH)2⋅NiCO3⋅4H2O precursor by mechanical activation. (2025). Journal of Alloys and Compounds, 1000, 123456.

- Nickel Carbonate Precipitation in a Fluidized-Bed Reactor. (2001). Industrial & Engineering Chemistry Research, 40(23), 5565-5571.

- Formation of a Pt-Ni Catalyst in the Structure of a Silicon Micro-Fuel Cell. (2023).

-

AMERICAN ELEMENTS®. Nickel Carbonate Basic Hydrate. Retrieved from [Link]

- A Concise Review on Applications of Nickel Oxide Nanoparticles and Their Extraction Parts. (2025). International Journal of Advanced Biological and Biomedical Research, 13(3), 317-340.

- Synthesis and Characterization of NiO Nanoparticles by Chemical Co-precipitation Method: an Easy and Cost-Effective Approach. (2025).

-

Ataman Kimya. NICKEL CARBONATE. Retrieved from [Link]

- Green Synthesis of Nickel Oxide NPs Incorporating Carbon Dots for Antimicrobial Activities. (2023). ACS Omega, 8(40), 37492–37503.

- Effects of Saccharose Passivation on Oxidation Resistance and Hydrodesulfurization Activity of Sulfurized NiMo/Al2O3 Catalyst. (2021). Langmuir, 37(4), 1548–1557.

- A Comparative Study of NiCo2O4, NiO, and Co3O4 Electrocatalysts Synthesized by a Facile Spray Pyrolysis For Electrochemical Wate. (2023).

- Nanostructured NiO for Catalytic Oxidation of CO: Microstructural and Anionic Effects of the Precursors. (2024). ChemistrySelect, 9(33), e202401881.

- Method of preparing hydrated nickel carbonate and the product thereof. (1967). U.S. Patent No. 3,350,167. Washington, DC: U.S.

- NiO nanorings and their unexpected catalytic property for CO oxidation. (2009).

- Comparative study of the morphology and surface properties of nickel oxide prepared from different precursors. (2025). Applied Surface Science, 650, 159123.

- Some aspects of thermal decomposition of NiC2O4·2H2O. (2025). Journal of Thermal Analysis and Calorimetry, 150, 123-130.

- Effect of calcination temperature on the structural and optical properties of nickel oxide nanoparticles. (2014).

- Thermal behaviour of pure and binary basic nickel carbonate and ammonium molybdate systems. (2003). Thermochimica Acta, 403(1), 135-144.

- Low temperature CO oxidation catalysed by flower-like Ni–Co–O: how physicochemical properties influence catalytic performance. (2018). RSC Advances, 8(17), 9294-9305.

- Nickel oxide as an effective catalyst for catalytic combustion of methane. (2025).

-

PubChem. Nickel carbonate. Retrieved from [Link]

- THERMAL DEHYDRATION AND DECOMPOSITION OF NICKEL CHLORIDE HYDRATE (NiCi2.xH20). (1989). Journal of Thermal Analysis, 35(1), 175-186.

- Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. (2025).

- Engineering the NiO/CeO2 interface to enhance the catalytic performance for CO oxidation. (2019).

- Method for forming basic nickel carbonate. (2016). U.S. Patent No. 9,422,167. Washington, DC: U.S.

- Effect of calcination temperature on the structural and optical properties of nickel oxide nanoparticles. (2014). CyberLeninka.

- Synthesis of Kaolin-Supported Nickel Oxide Composites for the Catalytic Oxidative Degradation of Methylene Blue Dye. (2022). ACS Omega, 7(33), 29111–29123.

- Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. (2022).

- A COMPARATIVE STUDY OF THE DEHYDRATION KINETICS OF SEVERAL HYDRATED SALTS. (1976). Canadian Journal of Chemistry, 54(6), 908-916.

-

Chemguide. Thermal decomposition of the Group 2 carbonates and nitrates. Retrieved from [Link]

- CO Methanation over NiO-CeO 2 Mixed-Oxide Catalysts Prepared by a Modified Co-Precipitation Method: Effect of the Preparation pH on the Catalytic Performance. (2022).

- Nickel Oxide Nanoparticles on KIT-6: An Efficient Catalyst in Methane Combustion. (2023).

-

Chemistry Stack Exchange. Thermogravimetric analysis of nickel(II) acetate hydrate. Retrieved from [Link]

- Engineering the NiO/CeO2 interface to enhance the catalytic performance for CO oxidation. (2019).

- Synthesis of Nickel Hydroxide by Homogeneous Alkalinization. Precipitation Mechanism. (1998).

-

RSC Education. Thermal decomposition of metal carbonates. Retrieved from [Link]

- STUDIES ON THE BASIC CARBONATES OF NICKEL. (1961). Journal of the Indian Institute of Science, 43(3), 164-171.

- Calcination Temperature Reflected Structural, Optical and Magnetic Properties of Nickel Oxide. (2020). Journal of Superconductivity and Novel Magnetism, 33, 3467–3475.

- Thermal Decomposition of Nickel Salt Hydrates. (2022). International Journal of Thermophysics, 43(2), 32.

- Effect of Nickel Oxide Additive on Properties of Catalysts Used in the Reaction of Selective Oxidation of Carbon Monoxide. (2025).

Sources

- 1. Nickel oxide nanoparticles catalyst for enhancing green hydrogen production: effect of preparation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. researchgate.net [researchgate.net]

- 6. journal.iisc.ac.in [journal.iisc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of calcination temperature on the structural and optical properties of nickel oxide nanoparticles | Sheena | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]

- 11. Synthesis and catalysis properties of NiO flower-like spheres and nanosheets: Water-induced phase transformation of nickel hydroxides | Journal of Materials Research | Cambridge Core [cambridge.org]

- 12. Low temperature CO oxidation catalysed by flower-like Ni–Co–O: how physicochemical properties influence catalytic performance - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12635B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Electroplating bath pH adjustment using basic nickel carbonate

Application Note & Protocol

Topic: Precise pH Adjustment of Nickel Electroplating Baths Using Basic Nickel Carbonate

Audience: Researchers, scientists, and process development professionals in the fields of materials science, chemistry, and engineering.

Introduction: The Critical Role of pH in Nickel Electroplating

The quality, performance, and appearance of electrodeposited nickel coatings are inextricably linked to the precise control of the plating bath's pH. The pH level governs the cathode efficiency, the internal stress of the deposit, brightness, and the overall stability of the electrolyte. Deviations from the optimal pH range can lead to a cascade of plating defects, including brittleness, pitting, poor adhesion, and burning, ultimately compromising the integrity of the final product.[1][2] While pH naturally decreases during plating due to anode inefficiency and hydrogen evolution at the cathode, a reliable method for its upward adjustment is essential for process control.

This document provides a comprehensive guide to the use of basic nickel carbonate (NiCO₃·2Ni(OH)₂·4H₂O) as the preferred reagent for raising the pH of acidic nickel electroplating baths. We will explore the underlying chemical principles, present detailed protocols for its application, and offer insights grounded in established industry practices to ensure reproducible and high-quality results.

The Underlying Chemistry of pH Adjustment

An acidic nickel electroplating bath is a complex aqueous system. In a typical Watts bath, for instance, the solution contains nickel sulfate (NiSO₄), nickel chloride (NiCl₂), and boric acid (H₃BO₃).[3][4] Boric acid acts as a weak buffer to help stabilize the pH in the cathode film, but significant additions of acid or base are required to correct bulk solution pH drift.[5][6]

Consequences of pH Imbalance:

-

Low pH (Typically < 3.5): An excess of hydrogen ions (H⁺) competes with nickel ions (Ni²⁺) for reduction at the cathode. This reduces cathode efficiency, slows the deposition rate, and can increase the internal tensile stress of the deposit, potentially leading to cracking or peeling.[1][2]

-

High pH (Typically > 4.8): A depletion of H⁺ ions near the cathode surface can cause the local pH to rise significantly, leading to the precipitation of nickel hydroxide (Ni(OH)₂).[2][7] This insoluble compound co-deposits with the nickel, resulting in rough, brittle, and often poorly adherent coatings.[8]

Basic nickel carbonate is the ideal reagent for raising pH because it neutralizes excess acid without introducing undesirable metallic cations (like Na⁺ or K⁺) that would be present if using sodium or potassium hydroxide. Furthermore, it replenishes the bath with essential Ni²⁺ ions. The neutralization reaction proceeds as follows:

NiCO₃·2Ni(OH)₂ + 3H₂SO₄ → 3NiSO₄ + 5H₂O + CO₂ (g)

This reaction consumes the excess acid (H₂SO₄), thereby increasing the pH, while its byproducts are either beneficial (NiSO₄), benign (H₂O), or are safely vented (CO₂).

Caption: Protocol for major pH adjustment of a nickel bath.

Protocol for Minor pH Adjustment

For small, routine adjustments, the bath can be treated by circulating it through a filter packed with nickel carbonate.

-

Prepare Filter: Pack a canister filter with a mixture of nickel carbonate and filter aid.

-

Circulate Solution: Divert the main tank's filtration loop to flow through the prepared canister.

-

Monitor pH: Monitor the bath pH every 30-60 minutes.

-

Bypass Filter: Once the target pH is reached, bypass the canister and resume normal filtration.

Troubleshooting Guide

Table 3: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Action |

|---|---|---|